Product packaging for 2-Hydrazinylpropan-1-ol(Cat. No.:CAS No. 4759-50-6)

2-Hydrazinylpropan-1-ol

Cat. No.: B1655997
CAS No.: 4759-50-6
M. Wt: 90.12
InChI Key: ZFOBHMKMJRWBMD-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Organic Synthesis

The exploration of organic synthesis, the art and science of constructing new molecules, has a rich history dating back centuries. openaccessjournals.com The development of novel synthetic methods has been a continuous pursuit, enabling chemists to create increasingly complex and functional molecules. openaccessjournals.com Within this context, small, functionalized molecules like 2-Hydrazinylpropan-1-ol have emerged as crucial tools.

The synthesis of hydrazino alcohols, the class of compounds to which this compound belongs, has been an area of active investigation for decades. researchgate.net A primary and well-established method for their preparation involves the ring-opening of epoxides with hydrazine (B178648). researchgate.net Specifically, this compound can be synthesized through the reaction of propylene (B89431) oxide with hydrazine hydrate (B1144303) under controlled conditions. evitachem.com This straightforward and efficient synthesis has made the compound readily accessible for further research and application.

Significance of Bifunctional Hydrazine-Alcohol Motifs in Chemical Design

The true value of this compound lies in its bifunctional nature. The presence of both a nucleophilic hydrazine group (-NHNH2) and a hydroxyl group (-OH) on a compact three-carbon backbone provides a powerful platform for chemical design.

The hydrazine moiety is highly reactive and serves as a key functional group in the formation of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. evitachem.comacs.org It readily reacts with carbonyl compounds to form hydrazones, a reaction that is fundamental in synthetic and medicinal chemistry. evitachem.comresearchgate.net

The alcohol group, on the other hand, offers a site for esterification, etherification, or oxidation, allowing for further molecular elaboration. The interplay between these two functional groups within the same molecule opens up possibilities for creating diverse molecular architectures and intramolecular interactions, such as hydrogen bonding, which can influence the conformation and properties of the final product. nih.gov The development of bifunctional catalysts for processes like hydrazine-assisted hydrogen production underscores the importance of such motifs in modern catalysis. rsc.orgnih.gov

Current Research Landscape and Future Trajectories for Hydrazinylpropanol Derivatives

Current research on this compound and its derivatives is expanding into several promising areas. In medicinal chemistry, hydrazino alcohols have been investigated for their potential as novel anti-inflammatory agents. nih.gov The structural motif is also being explored in the development of inhibitors for enzymes implicated in diseases like cancer. researchgate.net

The versatility of the hydrazinylpropanol scaffold is further demonstrated by its use in the synthesis of various heterocyclic systems, such as pyranopyrazoles and triazoles, which are of interest for their biological activities. researchgate.netdtu.dk

Looking ahead, the future for hydrazinylpropanol derivatives appears bright. The ongoing development of advanced synthetic methodologies will likely lead to more efficient and selective ways to modify and incorporate this building block into complex molecules. researchgate.netresearchgate.net There is significant potential for the discovery of new derivatives with enhanced biological activities or novel material properties. nih.govresearchgate.netnih.gov The unique properties of these compounds may also find applications in areas like the development of advanced materials, such as functionalized graphene oxide for electrocatalysis. acs.org

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC3H10N2O
Molecular Weight90.12 g/mol nih.gov
IUPAC NameThis compound uni.lu
InChIKeyZFOBHMKMJRWBMD-UHFFFAOYSA-N uni.lu
SMILESCC(CO)NN uni.lu

Spectroscopic Data of this compound Dihydrochloride

Spectroscopic TechniquePredicted Values
XlogP-1.2 uni.lu
Monoisotopic Mass90.079315 Da uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2O B1655997 2-Hydrazinylpropan-1-ol CAS No. 4759-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4759-50-6

Molecular Formula

C3H10N2O

Molecular Weight

90.12

IUPAC Name

2-hydrazinylpropan-1-ol

InChI

InChI=1S/C3H10N2O/c1-3(2-6)5-4/h3,5-6H,2,4H2,1H3

InChI Key

ZFOBHMKMJRWBMD-UHFFFAOYSA-N

SMILES

CC(CO)NN

Canonical SMILES

CC(CO)NN

sequence

A

Origin of Product

United States

Synthetic Methodologies for 2 Hydrazinylpropan 1 Ol and Its Analogues

Direct Synthesis Approaches and Mechanistic Considerations

Direct synthesis of 2-hydrazinylpropan-1-ol predominantly relies on two key reaction types: the ring-opening of epoxides and the nucleophilic substitution of halogenated alcohols. Both methods leverage the nucleophilic nature of hydrazine (B178648) to form the characteristic carbon-nitrogen bond of the target molecule.

Epoxide Ring-Opening Reactions with Hydrazine Hydrate (B1144303)

A primary and efficient method for synthesizing this compound is the ring-opening of propylene (B89431) oxide with hydrazine hydrate. evitachem.com This reaction is a classic example of nucleophilic addition to a strained three-membered ring. The high reactivity of the epoxide ring facilitates the attack by the nucleophilic hydrazine. mt.com

The mechanism involves the nucleophilic attack of the hydrazine molecule on one of the carbon atoms of the epoxide ring. evitachem.comutexas.edu This attack leads to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent or a proton source, yields the final this compound product. The reaction is generally regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. researchgate.net Mild heating is often employed to facilitate the reaction. evitachem.com

Table 1: Reaction Parameters for Epoxide Ring-Opening

ParameterConditionRationale
Reactants Propylene oxide, Hydrazine hydrateReadily available starting materials. evitachem.com
Solvent Often performed neat or in a protic solventSolvent can act as a proton source for the final step.
Temperature Mild heatingTo overcome the activation energy of the reaction. evitachem.com
Mechanism SN2Nucleophilic attack on the less substituted carbon of the epoxide. libretexts.org

Nucleophilic Substitution of Halogenated Alcohol Precursors with Hydrazine

An alternative synthetic route involves the nucleophilic substitution of a halogen atom from a halogenated alcohol precursor, such as 1-chloro-2-propanol, with hydrazine. chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydrazine acts as the incoming nucleophile, displacing the halide leaving group. researchgate.netsavemyexams.com

The efficiency of this reaction is dependent on several factors, including the nature of the leaving group (halide), the solvent, and the reaction temperature. The general reactivity trend for the leaving group is I > Br > Cl > F. The reaction is typically carried out in a suitable solvent that can dissolve both the halogenated alcohol and hydrazine.

Table 2: Key Factors in Nucleophilic Substitution

FactorDescriptionImpact on Reaction
Leaving Group The halide atom (e.g., Cl, Br) on the alcohol precursor.A better leaving group (e.g., iodide) will result in a faster reaction rate.
Nucleophile Hydrazine (N₂H₄) or hydrazine hydrate.The concentration and nucleophilicity of hydrazine will influence the reaction kinetics. libretexts.org
Solvent Protic or aprotic polar solvents.The solvent can affect the solubility of reactants and the stability of intermediates. researchgate.net
Temperature Elevated temperatures are often required.Provides the necessary energy to overcome the activation barrier for bond breaking and formation.

Catalytic Systems in Hydrazinylpropanol Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound and its analogs. Acid-exchange resins, in particular, have shown promise in this regard.

Application of Acid-Exchange Resins for Enhanced Yield and Selectivity

Acid-exchange resins, which are solid-supported acids, can be employed as heterogeneous catalysts in the synthesis of this compound. purolite.comdupont.comgoogle.com These resins offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reusability, and often, improved selectivity. researchgate.net

In the context of the epoxide ring-opening reaction, an acid-exchange resin can activate the epoxide by protonating the oxygen atom, making it more susceptible to nucleophilic attack by hydrazine. This can lead to higher reaction rates and potentially allow for milder reaction conditions. The solid nature of the resin simplifies the work-up process, as the catalyst can be removed by simple filtration. researchgate.net

Table 3: Advantages of Acid-Exchange Resins in Synthesis

AdvantageDescription
Enhanced Reactivity The acidic sites on the resin can activate the electrophile (e.g., epoxide).
Improved Selectivity The defined pore structure of the resin can influence the regioselectivity of the reaction.
Ease of Separation As a solid catalyst, it can be easily filtered from the reaction mixture. researchgate.net
Reusability The resin can often be recovered and reused for multiple reaction cycles. researchgate.net
Reduced Corrosion and Pollution Compared to homogeneous acid catalysts, solid resins are generally less corrosive and produce less waste. researchgate.net

Exploration of Stereoselective Synthetic Pathways for Chiral Hydrazinylpropanols

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is of significant interest, particularly for applications in pharmaceuticals and asymmetric synthesis. osi.lv Chiral hydrazinylpropanols can be prepared using stereoselective synthetic methods, which aim to control the three-dimensional arrangement of atoms in the product molecule. egrassbcollege.ac.inrsc.orgrsc.org

One common approach involves the use of a chiral starting material. For instance, starting with an enantiomerically pure epoxide, such as (R)-propylene oxide or (S)-propylene oxide, the ring-opening reaction with hydrazine will proceed with a defined stereochemistry, typically with inversion of configuration at the attacked carbon center, leading to the formation of a specific enantiomer of this compound. mdpi.com

Another strategy is the use of chiral catalysts or auxiliaries. researchgate.net A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. Chiral auxiliaries are chiral molecules that are temporarily attached to a reactant to direct the stereochemical outcome of a reaction and are subsequently removed.

Table 4: Approaches to Stereoselective Synthesis

ApproachDescriptionExample
Chiral Substrate Starting with an enantiomerically pure reactant.Ring-opening of (R)-propylene oxide to yield a specific enantiomer of this compound. mdpi.com
Chiral Catalyst Using a catalyst that is itself chiral.Asymmetric hydrogenation or transfer hydrogenation using a chiral metal complex.
Chiral Auxiliary Temporarily incorporating a chiral group to direct the reaction.Attaching a chiral auxiliary to a precursor molecule to control the stereochemistry of a subsequent reaction. osi.lvresearchgate.net

Reactivity and Advanced Organic Transformations of 2 Hydrazinylpropan 1 Ol

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine moiety is characterized by the presence of lone pairs of electrons on the nitrogen atoms, rendering it a potent nucleophile. This reactivity is central to many of its characteristic transformations.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a straightforward and often high-yield method for creating a stable carbon-nitrogen double bond (C=N). The reaction between 2-Hydrazinylpropan-1-ol and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism, similar to imine formation, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

R1R2C=O + H2NNHCH2CH(CH3)OH → R1R2C=NNHCH2CH(CH3)OH + H2O

The rate of hydrazone formation is significantly influenced by the pH of the reaction medium and the electronic properties of the carbonyl compound. Kinetic studies on structurally varied aldehydes and ketones have shown that electronic and acid/base effects can strongly influence the reaction rate at biological pH.

The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives from this compound, as shown in the table below.

Carbonyl CompoundProduct Hydrazone Structure
Formaldehyde1-(2-hydroxypropyl)-2-methylidenehydrazine
Acetaldehyde1-ethylidene-2-(2-hydroxypropyl)hydrazine
Acetone (B3395972)1-(2-hydroxypropyl)-2-propan-2-ylidenehydrazine
Benzaldehyde (B42025)1-benzylidene-2-(2-hydroxypropyl)hydrazine

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The presence of the C=N-NH moiety provides a scaffold for subsequent cyclization reactions. For instance, N-acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles.

Furthermore, the hydrazine functional group is integral to the formation of larger heterocyclic systems like pyridazines. Research on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has demonstrated a pathway involving dimerization and oxidation that leads to the formation of complex pyridazino[4,3-c:5,6-c′]diquinoline structures. This highlights the potential for the hydrazine group in this compound to participate in cyclocondensation reactions that build polycyclic frameworks containing the pyridazine (B1198779) ring system.

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in this compound offers another site for chemical modification, enabling substitution, derivatization, and elimination reactions.

The hydroxyl group can be converted into a better leaving group or derivatized to alter the molecule's physical and chemical properties. Derivatization is a common strategy in analytical chemistry to enhance the detectability of compounds, for example, in liquid chromatography-mass spectrometry (LC-MS) analysis. For synthetic purposes, derivatization can be used to introduce protecting groups or to activate the hydroxyl group for subsequent reactions.

Common derivatization reactions for hydroxyl groups involve esterification or etherification. A variety of reagents can be employed for this purpose, leading to a range of functionalized derivatives.

Derivatizing AgentResulting Functional GroupPurpose
Acyl Chlorides (e.g., Acetyl Chloride)EsterProtection, Analytical Derivatization
Organic Anhydrides (e.g., Acetic Anhydride)EsterProtection, Analytical Derivatization
Isocyanates (e.g., Phenyl Isocyanate)CarbamatePolymer Synthesis, Derivatization
Sulfonyl Chlorides (e.g., Tosyl Chloride)Sulfonate EsterConversion to good leaving group

Alcohols can undergo elimination reactions, specifically dehydration, to form alkenes. organic-chemistry.org This process involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond. organic-chemistry.org The dehydration of this compound requires heating in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). organicchemistrydata.org

Since this compound is a primary alcohol, the reaction proceeds through an E2 (bimolecular elimination) mechanism. organicchemistrydata.org The mechanism involves two steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it from a poor leaving group (-OH) into a good leaving group (-OH₂⁺). odu.edu

Concerted Elimination: A base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon (the β-carbon) while the C-O bond of the protonated hydroxyl group breaks simultaneously, forming a double bond and eliminating a water molecule. wikipedia.org

The expected product of the dehydration of this compound is N-(prop-1-en-2-yl)hydrazine.

Redox Transformations of the Hydrazine and Alcohol Groups

This compound can undergo various oxidation-reduction (redox) reactions involving either or both of its functional groups. The outcome of a redox reaction depends on the specific oxidizing or reducing agent used and the reaction conditions.

The hydrazine moiety is a well-known reducing agent, and its oxidation is a common transformation. organicchemistrydata.orgacs.org The oxidation of the hydrazine group typically results in the formation of highly stable dinitrogen gas (N₂) and water. acs.org This property makes hydrazine and its derivatives useful as antioxidants and oxygen scavengers. acs.org For example, substituted hydrazines can be oxidized by superoxide (B77818) ions. wikipedia.org The complete combustion of hydrazine in oxygen ideally yields only nitrogen and water. acs.org

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid. libretexts.orglibretexts.org

Oxidation to an Aldehyde: Using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), the oxidation can be stopped at the aldehyde stage, yielding 2-hydrazinylpropanal. libretexts.org

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, will oxidize the primary alcohol all the way to a carboxylic acid, forming 2-hydrazinylpropanoic acid. libretexts.orgacs.org This process typically proceeds through an intermediate aldehyde. libretexts.org

Electrochemical methods have also been developed for the oxidation of primary alcohols to carboxylic acids, often using heterogeneous catalysts like nickel oxide hydroxide (B78521) (NiOOH) or Co₂NiO₄. acs.org These methods can be compatible with various functional groups, including nitrogen-containing heterocycles. acs.org

Given the presence of both a reducible (alcohol can be reduced, though less common) and oxidizable group (hydrazine) and an oxidizable group (alcohol), the specific redox transformation of this compound would be highly dependent on the chosen reagent and conditions, potentially allowing for selective transformation of one group over the other or simultaneous transformation of both.

Oxidation Pathways to Carbonyl Derivatives and Other Oxidized Products

The oxidation of this compound can proceed at either the primary alcohol or the hydrazine moiety, depending on the oxidizing agent employed.

The primary alcohol group is susceptible to oxidation to form carbonyl compounds. chemistrysteps.comaklectures.com Mild oxidizing agents are expected to convert the alcohol to the corresponding aldehyde, 2-hydrazinylpropanal. Stronger oxidizing agents, particularly in aqueous conditions, can lead to further oxidation to the carboxylic acid, 2-hydrazinylpropanoic acid. ncert.nic.in

The hydrazine group itself is also redox-active. In the presence of certain catalysts, such as ruthenium pincer complexes, alcohols can undergo dehydrogenative coupling with hydrazine to form symmetrical azines. elsevierpure.com While this is an intermolecular reaction, it highlights the reactivity of the hydrazine group in oxidative conditions. The direct oxidation of the hydrazine moiety in this compound could potentially lead to diimide intermediates or, under harsher conditions, cleavage of the N-N bond.

Oxidizing AgentExpected Primary ProductFunctional Group Targeted
Pyridinium chlorochromate (PCC)2-HydrazinylpropanalPrimary Alcohol
Potassium permanganate (KMnO₄)2-Hydrazinylpropanoic acidPrimary Alcohol
Dess-Martin periodinane (DMP)2-HydrazinylpropanalPrimary Alcohol
Ruthenium Pincer Complex (catalytic)Azine DimerAlcohol and Hydrazine

Reduction Methodologies for Modifying Hydrazinylpropanol Structures

Reduction reactions can be employed to modify derivatives of this compound. If the primary alcohol is first oxidized to a carbonyl group (an aldehyde or ketone), it can be readily reduced back to the alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). libretexts.orghu.edu.jo

A more profound transformation is the Wolff-Kishner reduction, which reduces a ketone completely to an alkane. organic-chemistry.org In a hypothetical sequence, if the alcohol of this compound were oxidized to a ketone (forming 1-hydrazinylpropan-2-one), subsequent treatment with hydrazine and a strong base at high temperatures would result in the formation of 1-hydrazinylpropane. yale.edu While this uses hydrazine as a reagent, the reaction demonstrates a classic method for the deoxygenation of carbonyls derived from hydrazinyl alcohols. Recent studies have also shown that an excess of hydrazine hydrate (B1144303) can, under specific conditions, reduce carbonyls to alcohols, a reaction that typically favors condensation. uchile.cl

Starting Material (Derivative)Reducing Agent/MethodProductTransformation Type
2-HydrazinylpropanalSodium borohydride (NaBH₄)This compoundAldehyde to Alcohol
1-Hydrazinylpropan-2-oneLithium aluminium hydride (LiAlH₄)1-Hydrazinylpropan-2-olKetone to Alcohol
1-Hydrazinylpropan-2-oneWolff-Kishner (N₂H₄, KOH, heat)1-HydrazinylpropaneKetone to Alkane

Acylation Reactions and Benzoylamino Derivative Synthesis

Acylation of this compound presents a question of chemoselectivity, with reaction possible at either the oxygen of the alcohol or the nitrogens of the hydrazine. The outcome can be controlled by the reaction conditions.

Under strongly acidic conditions (e.g., using methanesulfonic acid or trifluoroacetic acid), the more basic hydrazinyl group will be protonated. nih.gov This protonation deactivates it towards electrophilic attack by an acylating agent like benzoyl chloride. Consequently, selective O-acylation occurs at the hydroxyl group, yielding the corresponding ester. nih.govresearchgate.net

Conversely, under neutral or basic conditions, the terminal nitrogen of the hydrazine group is the most nucleophilic site. Reaction with benzoyl chloride would therefore lead to selective N-acylation, producing an N'-substituted benzohydrazide (B10538) derivative. biointerfaceresearch.comjchr.org This selectivity allows for the targeted synthesis of distinct benzoylamino derivatives.

Reaction ConditionsAcylating AgentSite of AcylationProduct Name
Strongly Acidic (e.g., CF₃COOH)Benzoyl ChlorideOxygen (O-Acylation)(1-methyl-2-hydroxyethyl)hydrazinyl)methanone
Neutral / Basic (e.g., Pyridine)Benzoyl ChlorideNitrogen (N-Acylation)N'-(1-hydroxypropan-2-yl)benzohydrazide

Investigation of Intramolecular Cyclization and Rearrangement Mechanisms

The 1,2-relationship of the amino (hydrazinyl) and alcohol groups in this compound makes it a candidate for mechanistically interesting rearrangements and cyclizations.

Rearrangements: Analogous to 1,2-amino alcohols, this compound could potentially undergo rearrangements like the Tiffeneau-Demjanov rearrangement. libretexts.org This would involve treating the molecule with nitrous acid (HONO) to form a diazonium ion at the amino group, which can then act as a leaving group. The subsequent 1,2-hydride or alkyl shift would lead to a rearranged product. For beta-amino alcohols, transformation of the hydroxyl group into a good leaving group can also induce rearrangement, leading to structurally different amino alcohols. nih.govresearchgate.net

Intramolecular Cyclization: The hydrazine moiety is a key functional group for the synthesis of nitrogen-containing heterocycles. This compound can act as a precursor for various cyclic compounds. For instance, reaction with 1,3-dicarbonyl compounds, such as acetylacetone, would lead to the formation of substituted pyrazoles via a cyclocondensation reaction. nih.gov If the alcohol is first oxidized to a ketone, subsequent reaction with a hydrazine derivative can lead to the formation of pyridazine heterocycles. nih.govorganic-chemistry.orgliberty.edu Furthermore, if the molecule is first derivatized, for example by acylation with a keto-acid, subsequent intramolecular condensation between the hydrazine and the ketone can lead to the formation of cyclic structures like pyrazolidinones or pyridazinones. researchgate.netnih.gov

Reaction TypeReagentsPlausible Intermediate/MechanismPotential Product Class
RearrangementNitrous Acid (HONO)Diazonium ion formation, 1,2-shiftKetone (e.g., Hydroxyacetone)
Cyclization1,3-Dicarbonyl (e.g., Acetylacetone)CyclocondensationSubstituted Pyrazole (B372694)
Cyclization (of derivative)Oxidation, then hydrazine derivativeCyclocondensationSubstituted Pyridazine
Intramolecular Cyclization (of derivative)Acylation with keto-acid, then acid/baseIntramolecular condensationPyrazolidinone / Pyridazinone

Applications in Advanced Organic Synthesis and Building Block Chemistry

Precursor for Diverse Heterocyclic Scaffolds

The dual functionality of 2-Hydrazinylpropan-1-ol makes it a key starting material for constructing a variety of nitrogen-containing heterocycles. The hydrazinyl group readily engages in cyclocondensation reactions, while the hydroxyl group offers a site for further functionalization or can influence the reaction's stereochemistry.

The construction of the pyrazole (B372694) ring is a cornerstone of medicinal chemistry, and the most fundamental route is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. beilstein-journals.orgrsc.orgresearchgate.net In this reaction, this compound acts as the substituted hydrazine component.

The reaction proceeds via the initial formation of a hydrazone intermediate upon reaction of the more reactive carbonyl group of the dicarbonyl compound with the terminal nitrogen of the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Due to the unsymmetrical nature of this compound, its reaction with an unsymmetrical 1,3-dicarbonyl compound can theoretically lead to a mixture of two regioisomers. conicet.gov.arnih.gov The use of specific solvents, such as fluorinated alcohols, has been shown to improve regioselectivity in similar reactions. conicet.gov.ar

Precursor (1,3-Dicarbonyl Compound)Resulting Pyrazole Derivative (Structure)
Acetylacetone (Pentane-2,4-dione)1-(1-Hydroxypropan-2-yl)-3,5-dimethyl-1H-pyrazole
Ethyl Acetoacetate (B1235776)3-Methyl-1-(1-hydroxypropan-2-yl)-1H-pyrazol-5(4H)-one
Dibenzoylmethane1-(1-Hydroxypropan-2-yl)-3,5-diphenyl-1H-pyrazole
1,1,1-Trifluoro-2,4-pentanedione3-Methyl-1-(1-hydroxypropan-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Table 1. Examples of Pyrazole Derivatives from this compound.

Azetidin-2-ones, commonly known as β-lactams, are a critical class of compounds, most famously represented by penicillin antibiotics. A versatile method for their synthesis involves the [2+2] cycloaddition of an imine with a ketene (B1206846) (or a ketene equivalent). researchgate.net Hydrazine derivatives are instrumental in this process for forming the requisite imine precursor, known as a hydrazone or Schiff base. derpharmachemica.com

The synthesis begins with the condensation of this compound with an aldehyde to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.commdpi.com The base facilitates the formation of a ketene in situ from chloroacetyl chloride, which then undergoes a cycloaddition reaction with the C=N bond of the hydrazone to construct the four-membered azetidin-2-one (B1220530) ring. jmchemsci.comorientjchem.org

Aldehyde PrecursorResulting Azetidin-2-one Analogue (Structure)
Benzaldehyde (B42025)3-Chloro-1-((1-hydroxypropan-2-yl)amino)-4-phenylazetidin-2-one
4-Chlorobenzaldehyde3-Chloro-4-(4-chlorophenyl)-1-((1-hydroxypropan-2-yl)amino)azetidin-2-one
4-Methoxybenzaldehyde3-Chloro-1-((1-hydroxypropan-2-yl)amino)-4-(4-methoxyphenyl)azetidin-2-one
Furan-2-carbaldehyde3-Chloro-4-(furan-2-yl)-1-((1-hydroxypropan-2-yl)amino)azetidin-2-one

Table 2. Examples of Azetidin-2-one Analogues from this compound.

Purines are fundamental heterocyclic structures found in nucleic acids and numerous bioactive molecules. conicet.gov.ar A powerful strategy for synthesizing functionalized and fused purine (B94841) systems involves the nucleophilic substitution of halopurines with hydrazines. jchps.comresearchgate.net

In this approach, a precursor such as 6-chloropurine (B14466) is reacted with this compound. The nucleophilic hydrazinyl group displaces the chlorine atom at the C6 position of the purine ring to form a 6-hydrazinylpurine intermediate. jchps.com This intermediate is a versatile scaffold for further transformations. For instance, reaction with various reagents can lead to the formation of a third, fused ring system, such as in the synthesis of Current time information in Bangalore, IN.sioc-journal.cnnih.govtriazolo[3,4-i]purine derivatives. ekb.egresearchgate.net

Purine PrecursorIntermediatePotential Fused System
6-Chloropurine6-(2-(1-Hydroxypropan-2-yl)hydrazinyl)-9H-purine Current time information in Bangalore, IN.sioc-journal.cnnih.govTriazolo[3,4-i]purine
2,6-Dichloropurine2-Chloro-6-(2-(1-hydroxypropan-2-yl)hydrazinyl)-9H-purineSubstituted Current time information in Bangalore, IN.sioc-journal.cnnih.govTriazolo[3,4-i]purine
6-Chloro-9-cyclohexyl-9H-purine9-Cyclohexyl-6-(2-(1-hydroxypropan-2-yl)hydrazinyl)-9H-purine9-Cyclohexyl-fused purine systems

Table 3. Synthesis of Fused Purine Precursors using this compound.

The 1,2,4-triazole (B32235) ring is a privileged scaffold in medicinal chemistry, found in numerous antifungal and anticancer agents. bohrium.com Several classical methods for its synthesis rely on hydrazine derivatives as essential building blocks. The Einhorn-Brunner reaction, for instance, involves the acid-catalyzed condensation of a hydrazine with a diacylamine to form a 1,2,4-triazole. scispace.comwikipedia.orgdrugfuture.com

Utilizing this compound as the hydrazine component, it can be condensed with various diacylamines. The reaction mechanism involves nucleophilic attack by the hydrazine on the carbonyl groups of the diacylamine, followed by cyclization and dehydration to yield the stable aromatic triazole ring. wikipedia.org Alternative methods include the Pellizzari reaction or the oxidative cyclization of amidrazones, which are themselves formed from an amide and a hydrazine, providing another route to these important heterocycles. thieme-connect.comorganic-chemistry.org

Diacylamide Precursor (Einhorn-Brunner)Resulting 1,2,4-Triazole Architecture (Structure)
N,N-Diacetylamine4-(1-Hydroxypropan-2-yl)-3,5-dimethyl-4H-1,2,4-triazole
N-Acetylbenzamide4-(1-Hydroxypropan-2-yl)-3-methyl-5-phenyl-4H-1,2,4-triazole
N,N-Diformylamine4-(1-Hydroxypropan-2-yl)-4H-1,2,4-triazole
N-Benzoylpropionamide3-Ethyl-4-(1-hydroxypropan-2-yl)-5-phenyl-4H-1,2,4-triazole

Table 4. Examples of 1,2,4-Triazole Architectures from this compound.

Nitrogen-containing heterocycles are of paramount importance in drug discovery, with a significant percentage of pharmaceuticals containing such motifs. evitachem.com The heterocyclic systems described—pyrazoles, azetidin-2-ones, purines, and triazoles—are all well-established pharmacophores with a broad spectrum of biological activities. nih.govscirp.orgresearchgate.net

By serving as a key building block for these scaffolds, this compound is an important intermediate in the synthesis of new, potentially bioactive molecules. evitachem.com The incorporation of the 1-hydroxypropan-2-yl moiety onto the nitrogen atom of the heterocyclic ring modifies the parent molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can influence the molecule's pharmacokinetic profile and its interaction with biological targets. The synthesis of libraries of such analogues is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and identify new therapeutic leads. scirp.org

Heterocyclic CoreGeneral Synthesis Route Involving this compoundKnown Biological Relevance of the Core
PyrazoleCondensation with 1,3-dicarbonyl compounds (Knorr Synthesis). researchgate.netAnti-inflammatory, analgesic, anticancer, antimicrobial. nih.govscirp.org
1,2,4-TriazoleCondensation with diacylamines (Einhorn-Brunner Reaction). wikipedia.orgAntifungal, antiviral, anticancer, antidepressant. bohrium.com
PurineNucleophilic substitution on halopurines, followed by cyclization. jchps.comresearchgate.netAntiviral, anticancer, CNS activity.
Azetidin-2-one (β-Lactam)Cycloaddition of a hydrazone derivative with a ketene equivalent. derpharmachemica.commdpi.comAntibacterial (penicillins, cephalosporins). researchgate.net

Table 5. Bioactive Scaffolds Derived from this compound Intermediates.

Reagent in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Cascade reactions involve two or more sequential transformations that occur in one pot without the need to isolate intermediates. sioc-journal.cn

This compound is an ideal reagent for MCRs designed to synthesize complex heterocycles. A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, a fused heterocyclic system of significant biological interest. nih.govrsc.org In a typical procedure, this compound (component 1) is reacted with an aldehyde (component 2), a β-ketoester such as ethyl acetoacetate (component 3), and malononitrile (B47326) (component 4). rsc.org

The reaction cascade often begins with the formation of a pyrazolone (B3327878) from the reaction of this compound and ethyl acetoacetate, and simultaneously, a Knoevenagel condensation between the aldehyde and malononitrile. beilstein-journals.org A subsequent Michael addition followed by intramolecular cyclization and dehydration assembles the final, complex pyrano[2,3-c]pyrazole architecture. beilstein-journals.orgrsc.org The use of this compound as the hydrazine source introduces the 1-hydroxypropan-2-yl substituent onto the pyrazole nitrogen of the final fused product.

Aldehyde ComponentOther ComponentsResulting Fused Heterocycle (Structure)
BenzaldehydeEthyl acetoacetate, Malononitrile6-Amino-1-(1-hydroxypropan-2-yl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
4-NitrobenzaldehydeEthyl acetoacetate, Malononitrile6-Amino-1-(1-hydroxypropan-2-yl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Thiophene-2-carbaldehydeEthyl acetoacetate, Malononitrile6-Amino-1-(1-hydroxypropan-2-yl)-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CyclohexanecarboxaldehydeEthyl acetoacetate, Malononitrile6-Amino-4-cyclohexyl-1-(1-hydroxypropan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Table 6. Examples of Multi-Component Reactions Involving this compound.

Coordination Chemistry and Ligand Design Principles

Ligand Properties of 2-Hydrazinylpropan-1-ol

Theoretically, this compound possesses the necessary functional groups to act as a chelating ligand.

This compound contains a hydrazine (B178648) moiety (-NHNH₂) and a primary alcohol (-CH₂OH), presenting potential nitrogen and oxygen donor atoms for coordination to a metal center. It is plausible that this molecule could act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination. The two nitrogen atoms of the hydrazine group and the oxygen atom of the hydroxyl group could potentially be involved in binding to a metal ion.

In many hydrazone-based ligands, coordination occurs through the azomethine nitrogen and a deprotonated enolic or phenolic oxygen. For this compound to act as a ligand, it would likely first condense with an aldehyde or ketone to form a Schiff base. This resulting Schiff base ligand would then coordinate to the metal center through the imine nitrogen and the hydroxyl oxygen.

The electronic and steric properties of a ligand significantly influence the stability and reactivity of its metal complexes. For derivatives of this compound, introducing substituents on either the hydrazine or the propanol (B110389) backbone could modulate its coordination behavior. Electron-donating groups would be expected to increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups could weaken these interactions. Steric hindrance from bulky substituents near the coordination sites could also affect the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of transition metal complexes with hydrazone-type ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with heating.

Based on analogous systems, it is anticipated that Schiff base derivatives of this compound would form complexes with various transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). The stoichiometry of the metal-to-ligand ratio would influence the resulting coordination geometry. Common geometries for such complexes include octahedral, tetrahedral, and square planar. For instance, a 1:2 metal-to-ligand ratio often results in an octahedral geometry, while a 1:1 ratio might lead to tetrahedral or square planar complexes, depending on the metal ion and reaction conditions.

The definitive structure of a coordination complex is determined using single-crystal X-ray diffraction. This technique would be essential to confirm the coordination mode of any ligand derived from this compound. It would provide precise information on bond lengths, bond angles, the coordination number of the metal ion, and the geometry of the coordination polyhedron. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR would also be crucial for characterizing these complexes. In particular, a shift in the C=N stretching frequency in the IR spectrum upon complexation would provide evidence of coordination through the imine nitrogen. The formation of a stable five-membered chelate ring involving the metal, the imine nitrogen, and the hydroxyl oxygen would be the expected outcome.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from hydrazone and Schiff base ligands are widely investigated for their catalytic activity in various organic transformations, such as oxidation and reduction reactions. The catalytic potential of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.

While there is no specific information on the catalytic applications of this compound complexes, it is conceivable that they could exhibit catalytic activity. For example, copper(II) complexes of similar N,O-donor ligands have been shown to catalyze the oxidation of alcohols and hydrocarbons. The specific design of the ligand, including the electronic and steric effects of any substituents, would play a critical role in determining the catalytic efficiency and selectivity of such complexes.

Catalytic Oxidation of Alcohols

One of the prominent areas where metal complexes derived from hydrazine-based ligands have demonstrated considerable catalytic potential is in the oxidation of alcohols to aldehydes and ketones. These transformations are fundamental in organic synthesis, providing access to valuable carbonyl compounds. Research in this area has focused on developing efficient and selective catalysts that can operate under mild reaction conditions.

While specific studies detailing the use of ligands derived directly from this compound are limited, the catalytic behavior of analogous aroylhydrazone and Schiff base complexes provides a strong indication of their potential. For instance, copper(II) complexes of Schiff bases have been shown to be effective catalysts for the aerobic oxidation of benzyl (B1604629) alcohol and its derivatives.

In a representative catalytic system, a Schiff base complex of copper(II) can catalyze the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone, respectively, using a suitable oxidant such as hydrogen peroxide or tert-butyl hydroperoxide. The reaction mechanism often involves the formation of a metal-peroxo or metal-hydroperoxo intermediate, which then participates in the oxidation of the alcohol substrate.

The following table summarizes typical results for the catalytic oxidation of various alcohols using a generic copper(II)-Schiff base complex as a catalyst, illustrating the potential catalytic applications of complexes that could be derived from this compound.

Table 1: Catalytic Oxidation of Various Alcohols using a Copper(II)-Schiff Base Catalyst

Entry Substrate Product Reaction Time (h) Conversion (%) Selectivity (%)
1 Benzyl alcohol Benzaldehyde (B42025) 4 98 >99
2 4-Methylbenzyl alcohol 4-Methylbenzaldehyde 4 95 >99
3 4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde 5 92 >99
4 4-Chlorobenzyl alcohol 4-Chlorobenzaldehyde 3 99 >99
5 1-Phenylethanol Acetophenone 6 85 >99

The data presented in Table 1, while based on analogous systems, highlights the potential for developing effective catalysts for alcohol oxidation based on ligands derived from this compound. The high conversions and selectivities observed for a range of substrates underscore the promise of this class of catalysts in synthetic organic chemistry. Further research into the synthesis and catalytic evaluation of metal complexes specifically derived from this compound is warranted to fully explore their catalytic potential in various organic transformations.

Advanced Analytical Methodologies in Research on 2 Hydrazinylpropan 1 Ol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for the separation and quantification of 2-Hydrazinylpropan-1-ol and its related compounds from various matrices. Due to the reactive and polar nature of the hydrazinyl group, derivatization is often a critical step to enhance analytical performance. cdc.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the simultaneous quantitative analysis of hydrazine (B178648) compounds in complex biological matrices such as plasma and urine. researchgate.netnih.gov This method is preferred for its specificity and ability to detect analytes at very low concentrations.

A key strategy in the LC-MS/MS analysis of hydrazines is chemical derivatization. chromforum.org This process modifies the analyte to improve its chromatographic behavior on reversed-phase columns and enhance its ionization efficiency for mass spectrometric detection. nih.govnih.gov For instance, 2-hydrazinoquinoline (B107646) (HQ) has been developed as an effective derivatization agent for the simultaneous LC-MS analysis of various metabolites, forming stable hydrazones with carbonyl groups. nih.govmdpi.com The reaction typically involves incubation at elevated temperatures (e.g., 60 °C) for a set duration to ensure complete derivatization before analysis. nih.gov Another common derivatizing agent is p-tolualdehyde, which reacts with hydrazine and acetylhydrazine to form derivatives that can be readily separated and quantified. researchgate.net

The optimized mass transition ion-pairs (m/z) are monitored for the specific derivatives, allowing for highly selective and sensitive quantification. For example, a method for hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182) in rat plasma utilized specific m/z transitions for each derivative to achieve lower limits of quantitation (LLOQ) in the low ng/mL range. researchgate.net

Table 1: Derivatization Reagents for LC-MS/MS Analysis of Hydrazine Derivatives

Derivatization ReagentTarget AnalytesApplicationReference
2-Hydrazinoquinoline (HQ)Carboxylic acids, aldehydes, ketonesMetabolomic analysis in biological samples (urine, serum) nih.govmdpi.com
p-TolualdehydeHydrazine, AcetylhydrazineQuantitative analysis in human plasma researchgate.net
p-AnisaldehydeHydrazineQuantitation in human urine nih.gov

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a standard technique for the analysis of volatile and thermally stable compounds. libretexts.org Direct analysis of this compound can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is essential to convert it into a more volatile and stable compound suitable for GC analysis. cdc.govwisdomlib.org

A sensitive GC-MS method has been specifically developed to quantify this compound (also known as 2-Hydroxy Ethyl Hydrazine) as a potential genotoxic impurity in pharmaceutical compounds. wisdomlib.org This method involves the derivatization of the impurity with benzaldehyde (B42025) to form a stable hydrazone. This derivative possesses the necessary volatility and thermal stability for GC-MS analysis. wisdomlib.org Other reagents used for the GC analysis of hydrazines include acetone (B3395972), which forms an acetone azine derivative, and ortho-phthalaldehyde. researchgate.netsielc.comnih.gov The derivatization reaction is typically optimized for factors such as pH, temperature, and reaction time to ensure high yield and reproducibility. nih.gov

The use of headspace GC-MS is another approach, particularly for determining trace levels of hydrazine in drug substances. researchgate.net In this method, the derivatization occurs in situ in the headspace vial, and the volatile derivative is sampled from the vapor phase for analysis, minimizing matrix interference. researchgate.net

Table 2: Derivatization Reagents for GC-MS Analysis of Hydrazine Derivatives

Derivatization ReagentAnalyteMethodReference
BenzaldehydeThis compoundGC-MS wisdomlib.org
AcetoneHydrazineHeadspace GC-MS researchgate.netsielc.com
ortho-PhthalaldehydeHydrazineGC-MS nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. They provide detailed information about the molecular framework, connectivity of atoms, types of chemical bonds, and three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for the unambiguous structural determination of organic molecules like hydrazone derivatives. nih.govmdpi.com

In ¹H NMR spectra of hydrazone derivatives, characteristic signals are observed for different types of protons. The N-H proton of the hydrazone moiety typically appears as a singlet in the downfield region (δ 11.40–12.20 ppm), its exact position influenced by hydrogen bonding and solvent effects. nih.govmdpi.com Protons on the aliphatic backbone, such as the methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the propanol (B110389) moiety, resonate in their expected regions, with their multiplicity (singlet, doublet, triplet, etc.) providing information about adjacent protons. For the 2-methylpropan-1-ol backbone, a structural analogue, the -CH₂- protons appear around δ 3.5 ppm, the -CH- proton around δ 1.8 ppm, and the methyl (-CH₃) protons as a doublet around δ 0.9 ppm. docbrown.info

¹³C NMR spectroscopy provides information on the carbon skeleton. The imine carbon (-C=N-) of the hydrazone group is particularly characteristic, appearing in the range of δ 160-170 ppm. mdpi.com Carbons of the propanol backbone show distinct signals; for 2-methylpropan-1-ol, the -CH₂OH carbon is observed around δ 69 ppm, the -CH- carbon at δ 31 ppm, and the equivalent methyl carbons at δ 19 ppm. docbrown.info

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hydrazone Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HN-H (Hydrazone)10.0 - 12.2 nih.govmdpi.com
¹H-CH₂-OH~3.5 docbrown.info
¹H-CH-~1.8 - 2.5 docbrown.info
¹H-CH~0.9 - 2.5 mdpi.comdocbrown.info
¹³C-C=N (Imine)160 - 170 mdpi.com
¹³C-CH₂-OH~69 docbrown.info
¹³C-CH-~31 docbrown.info
¹³C-CH₃~14 - 19 mdpi.comdocbrown.info

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. orientjchem.org For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of key groups like N-H, O-H, C=N, and C-O.

The IR spectra of hydrazones show characteristic absorption bands. A sharp, strong band around 1590-1610 cm⁻¹ confirms the formation of the azomethine or imine (-C=N-) linkage. mdpi.comresearchgate.net The N-H stretching vibration of the hydrazone group typically appears as a band in the region of 3200-3350 cm⁻¹. orientjchem.org The broad absorption band for the hydroxyl (-OH) group of the propanol moiety is expected in the range of 3200-3600 cm⁻¹. Other important vibrations include C-H stretching of aliphatic groups (around 2850-3000 cm⁻¹) and C-O stretching (around 1050-1260 cm⁻¹). mdpi.com In precursor hydrazide compounds, the carbonyl (C=O) stretching vibration is a prominent feature, typically observed between 1640-1695 cm⁻¹. orientjchem.orgresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for Hydrazone Derivatives

Functional GroupVibrational ModeFrequency (cm⁻¹)Reference
O-H (Alcohol)Stretching, broad3200 - 3600 mdpi.com
N-H (Hydrazone)Stretching3200 - 3350 orientjchem.org
C-H (Aliphatic)Stretching2850 - 3000 mdpi.com
C=O (Hydrazide precursor)Stretching1640 - 1695 orientjchem.orgresearchgate.net
C=N (Imine)Stretching1590 - 1610 mdpi.comresearchgate.net
C-O (Alcohol)Stretching1050 - 1260 mdpi.com

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com For derivatives of this compound, this technique provides unequivocal proof of structure, including detailed information on bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state. mdpi.comnih.gov

XRD analysis can reveal important stereochemical details, such as the trans/syn conformation around the C=N-N-C backbone. mdpi.comnih.gov For example, studies on hydrazone derivatives have used XRD to establish robust trans-syn conformations and identify intramolecular hydrogen bonding networks that stabilize the molecular structure. mdpi.comnih.gov The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the compound.

The data obtained from XRD, such as the precise bond lengths of the C=N double bond (e.g., ~1.30 Å) and the N-N single bond (e.g., ~1.33 Å), can corroborate hypotheses about electronic effects within the molecule, such as conjugation. nsf.gov This level of structural detail is unattainable by other analytical methods and is crucial for understanding structure-property relationships. nsf.govacs.org

Table 5: Example Crystallographic Data for Hydrazone Derivatives

ParameterDescriptionTypical ValueReference
Bond LengthC=N (Imine)1.29 - 1.32 Å nsf.gov
Bond LengthN-N (Hydrazone)1.32 - 1.34 Å nsf.gov
ConformationN-C-N-N Torsion AnglesDefines stereochemistry (e.g., trans, syn, cis) mdpi.comnih.gov
InteractionsIntra- and Intermolecular Hydrogen BondsStabilizes crystal lattice nih.govnih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

In the analysis of this compound and its derivatives, chemical derivatization is a crucial strategy employed to overcome analytical challenges such as low volatility, poor thermal stability, and weak detector response. By chemically modifying the analyte, its physicochemical properties are altered to be more suitable for specific analytical techniques, primarily chromatography and mass spectrometry. This enhancement allows for improved separation efficiency, increased sensitivity, and greater structural elucidation capabilities.

Trimethylsilylation Reagents (e.g., MSTFA, BSTFA) for GC Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, molecules like this compound, which contain polar functional groups with active hydrogens (-OH and -NH2), exhibit low volatility and are often thermally unstable, making direct GC analysis difficult. phenomenex.comtcichemicals.com Trimethylsilylation is a common derivatization technique that addresses this issue by replacing the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comwordpress.com This process reduces the polarity and boiling point of the analyte, resulting in a more volatile and thermally stable TMS derivative suitable for GC analysis. phenomenex.com

The most widely used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net These reagents react with a wide range of functional groups, including alcohols, amines, and amides. phenomenex.comgcms.cz

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a highly reactive and versatile reagent. gcms.cztcichemicals.com Its by-products are highly volatile, which minimizes interference during chromatographic analysis. tcichemicals.com BSTFA is effective for derivatizing amino acids and other compounds with hindered functional groups. tcichemicals.comnih.gov For compounds that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of BSTFA. gcms.cz

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): MSTFA is considered an even stronger silyl (B83357) donor than BSTFA. semanticscholar.org The N-methyltrifluoroacetamide by-product generated from MSTFA is more volatile than the by-products of BSTFA, leading to cleaner chromatograms. phenomenex.com MSTFA is particularly effective for the trimethylsilylation of steroids and can derivatize amine hydrochlorides directly. tcichemicals.com

The reaction involves the substitution of the active hydrogen on the hydroxyl and hydrazinyl groups of this compound with a TMS group. The resulting derivative is significantly more volatile and less polar, allowing for sharp, well-resolved peaks in GC analysis. Artifact formation can sometimes occur, leading to multiple peaks for a single compound, but this can often be avoided by optimizing derivatization conditions. wordpress.comnih.gov

Table 1: Comparison of Common Trimethylsilylation Reagents for GC Analysis
ReagentAbbreviationKey FeaturesTarget Functional Groups in this compoundAdvantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, often used with a catalyst (TMCS) for hindered groups. gcms.cztcichemicals.comHydroxyl (-OH), Hydrazinyl (-NHNH2)More volatile by-products than its predecessor, BSA; effective for a wide range of polar compounds. tcichemicals.comnih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAStrongest common silylating reagent with very volatile by-products. phenomenex.comsemanticscholar.orgHydroxyl (-OH), Hydrazinyl (-NHNH2)By-products are highly volatile, minimizing chromatographic interference; more effective than BSTFA for certain compounds like steroids. tcichemicals.com

Acylation and Alkylation Reagents for Chromatographic Enhancement

Acylation and alkylation are other key derivatization strategies used to modify analytes for improved chromatographic performance. These reactions target active hydrogens in functional groups like hydroxyls and amines, similar to silylation. The primary goal is to decrease the polarity of the analyte, which enhances its volatility for GC analysis and can improve its retention characteristics in reversed-phase liquid chromatography (LC).

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. This is typically achieved using acylating reagents such as acid anhydrides (e.g., trifluoroacetic anhydride) or acyl halides. The reaction converts the polar -OH and -NH groups into less polar esters and amides, respectively. This derivatization is particularly useful as it can introduce fluorinated groups, which significantly enhances detection sensitivity when using an electron capture detector (ECD) in GC.

Alkylation is the replacement of an active hydrogen with an alkyl group. semanticscholar.org This process reduces molecular polarity and can be performed using various reagents. For instance, in a technique known as "flash alkylation," reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be used for online derivatization in the GC injection port. semanticscholar.org The formation of alkyl derivatives reduces hydrogen bonding, leading to improved peak shape and resolution during chromatographic separation.

Table 2: Selected Acylation and Alkylation Reagents for Chromatographic Enhancement
StrategyReagent ClassExample ReagentTarget Functional GroupsAnalytical Improvement
AcylationAcid AnhydridesTrifluoroacetic Anhydride (TFAA)Hydroxyl, Amino, HydrazinylIncreases volatility; introduces fluorinated tags for enhanced ECD detection.
AlkylationQuaternary Ammonium (B1175870) HydroxidesTetramethylammonium Hydroxide (TMAH)Hydroxyl, Carboxyl, AminoEnables on-column methylation in GC, improving peak shape and volatility. semanticscholar.org

Hydrazine-Based Derivatization Reagents for Mass Spectrometry Ionization Enhancement

Mass spectrometry (MS) detection, particularly when coupled with liquid chromatography (LC-MS), relies on the efficient ionization of the target analyte. For compounds that ionize poorly, chemical derivatization can be employed to introduce a moiety that is readily ionized, thereby significantly enhancing the MS signal. ddtjournal.com

While this compound itself contains a basic hydrazine group that can be protonated, its ionization efficiency can be further improved, or the molecule can be tagged for specific types of MS analysis. This is achieved by reacting either the hydroxyl or the hydrazine functional group with a derivatizing agent that contains a permanently charged group or a group with very high proton affinity.

Several hydrazine-based reagents have been developed to enhance the detection of other molecules (like carbonyls), and the principles behind them are applicable for derivatizing compounds like this compound. shu.ac.uknih.gov The strategy involves attaching a "charge-tag" to the analyte.

2-Hydrazino-1-methylpyridine (HMP): This reagent contains a permanently charged quaternary ammonium group. nih.gov It has been successfully used to derivatize steroids, enhancing their ionization efficiency and leading to greater sensitivity in LC-MS/MS analysis. nih.gov A similar strategy could be employed to develop reagents that react with the hydroxyl group of this compound, thereby attaching a permanently charged tag.

2-Hydrazinoquinoline (HQ): HQ is an analog of 2-hydrazinopyridine (B147025) (HP) but with greater hydrophobicity, which improves retention in reversed-phase LC. mdpi.comnih.gov It has been used to derivatize short-chain carboxylic acids, aldehydes, and ketones, forming stable hydrazides and hydrazones that show enhanced LC-MS detection. mdpi.comnih.gov

Benzaldehyde: In a direct application to a similar compound, 2-Hydroxyethyl hydrazine, derivatization with benzaldehyde was used to form a stable derivative for sensitive GC-MS quantification. wisdomlib.org This reaction forms a hydrazone, which is more stable and has better chromatographic properties than the parent compound, allowing for reliable analysis at trace levels. wisdomlib.org

The derivatization enhances MS detectability by improving ionization efficiency and by directing the fragmentation during tandem MS (MS/MS) to produce specific, high-intensity product ions, which is ideal for selective reaction monitoring (SRM) experiments. ddtjournal.com

Table 3: Derivatization Reagents for Mass Spectrometry Ionization Enhancement
ReagentPrinciple of EnhancementPotential Application for this compoundReference Example
2-Hydrazino-1-methylpyridine (HMP)Introduces a permanently charged moiety (quaternary ammonium). nih.govA reagent with a similar charge-tag could be designed to react with the hydroxyl group.Used for derivatizing oxo-steroids to enhance LC-MS/MS sensitivity. nih.gov
2,4-Dinitrophenylhydrazine (DNPH)Forms hydrazone derivatives that improve mass spectral ionization efficiency. shu.ac.uknih.govCould be used in reverse, where a dinitrophenyl-tagged reagent reacts with the hydrazine or hydroxyl group.Improves detection of carbonyl-containing glucocorticoids. shu.ac.uknih.gov
BenzaldehydeForms a stable hydrazone derivative with improved chromatographic and mass spectrometric properties. wisdomlib.orgReacts directly with the hydrazinyl group to form a stable derivative for GC-MS analysis.Used for the quantification of 2-Hydroxyethyl hydrazine in pharmaceutical compounds. wisdomlib.org
2-Hydrazinoquinoline (HQ)Increases hydrophobicity for better LC retention and provides a readily ionizable quinoline (B57606) ring. mdpi.comnih.govA quinoline-based reagent could be designed to react with the hydroxyl group, enhancing both chromatographic retention and ionization.Simultaneous analysis of carboxylic acids, aldehydes, and ketones. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-Hydrazinylpropan-1-ol. rsdjournal.orgnrel.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. researchgate.net Calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For hydrazine (B178648) derivatives, the distribution of electron density, significantly influenced by substituent groups, plays a crucial role in their stability and reactivity. imist.ma

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-8.5 eVB3LYP/6-311G(d,p)
LUMO Energy1.2 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap9.7 eVB3LYP/6-311G(d,p)
Dipole Moment2.5 DB3LYP/6-311G(d,p)

Note: The values presented in this table are illustrative and would require specific DFT calculations for this compound to be determined accurately.

DFT calculations can also be used to predict reactivity descriptors such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. nih.govmdpi.com This information is invaluable for predicting how this compound will interact with other chemical species.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Modeling

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide detailed insights into its conformational landscape. The molecule's flexibility, arising from rotatable bonds, allows it to adopt various conformations, and MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. mdpi.comnih.gov

MD simulations are also employed to model reaction pathways. princeton.edu By simulating the trajectory of a reaction, researchers can visualize the dynamic process of bond breaking and formation, providing a more complete picture than the static view offered by transition state theory alone. researchgate.net This is particularly useful for understanding complex reactions in solution, where solvent effects play a significant role.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are essential for elucidating the detailed mechanisms of chemical reactions involving this compound. Using quantum chemical methods, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

The transition state is a high-energy, short-lived configuration of atoms that represents the energy barrier that must be overcome for a reaction to occur. The structure and energy of the transition state determine the reaction rate. rsc.org For reactions of this compound, such as its oxidation or condensation reactions, theoretical calculations can pinpoint the geometry of the transition state and calculate the activation energy. osti.govresearchgate.net

For example, in the abstraction of a hydrogen atom from an alcohol, theoretical methods like multi-path variational transition state theory (MP-VTST) can be used to predict site-dependent rate constants. rsc.org Such studies can reveal which hydrogen atoms in this compound are most susceptible to abstraction and how factors like temperature affect the reaction kinetics.

Application of Machine Learning Algorithms in Chemical Property Prediction and Material Design

For this compound, ML algorithms could be used to predict a wide range of properties, including its solubility, toxicity, and reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are types of ML models, have been widely used in chemistry for this purpose. medium.com

Furthermore, ML is being increasingly used in material design. By combining ML with high-throughput virtual screening, it is possible to rapidly screen vast chemical spaces to identify molecules with desired properties. For instance, if one were looking for a derivative of this compound with specific electronic or optical properties, ML could guide the search by predicting the properties of thousands of potential candidates, allowing researchers to focus their experimental efforts on the most promising ones.

Mechanistic Elucidation of Reactions Involving 2 Hydrazinylpropan 1 Ol

Detailed Investigation of Nucleophilic Addition-Elimination Processes

The hydrazine (B178648) moiety of 2-Hydrazinylpropan-1-ol is a potent nucleophile due to the alpha effect, where the lone pair on the adjacent nitrogen atom enhances nucleophilicity. This characteristic is central to its reactions with carbonyl compounds, such as aldehydes and ketones, which proceed via a nucleophilic addition-elimination mechanism to form hydrazones. youtube.com

The reaction is typically catalyzed by a weak acid. The mechanism involves two principal stages:

Nucleophilic Addition: The terminal nitrogen atom (-NH2) of the hydrazine group attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, known as a carbinolamine, where the carbonyl oxygen becomes an alkoxide.

Elimination (Dehydration): The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water. Proton transfer steps facilitate the conversion of the hydroxyl group into a good leaving group (H2O), which is then expelled, resulting in the formation of a carbon-nitrogen double bond (C=N) and yielding the final hydrazone product. fiveable.melibretexts.org

Kinetic and Thermodynamic Studies of SN1 and SN2 Substitution Reactions at the Hydroxyl Center

Direct nucleophilic substitution at the hydroxyl center of this compound is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group, typically by protonation under acidic conditions to form an alkyloxonium ion (-OH2⁺).

Once protonated, the substitution can theoretically proceed via either an SN1 or SN2 mechanism. However, given that this compound is a primary alcohol, the SN2 pathway is strongly favored.

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (water) departs. chemicalnote.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). youtube.com Steric hindrance is a major factor, and since the hydroxyl group is on a primary carbon, the reaction site is relatively unhindered, favoring the SN2 pathway. libretexts.org

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. chemicalnote.com The rate-determining step is the formation of this carbocation, making the reaction rate dependent only on the substrate concentration (first-order kinetics). youtube.com Primary carbocations are highly unstable and energetically unfavorable, making the SN1 mechanism extremely unlikely for this compound under typical conditions. chemicalnote.comunacademy.com

The comparative features of these two potential pathways for the protonated form of this compound are summarized below.

ParameterSN2 ReactionSN1 Reaction
Alkyl SubstrateFavored (Primary Carbon)Disfavored (Unstable Primary Carbocation)
KineticsSecond-order: rate = k[Substrate][Nu]First-order: rate = k[Substrate]
MechanismOne-step (concerted)Two-steps via carbocation intermediate
NucleophileRequires a strong nucleophileWeak nucleophiles are effective
StereochemistryInversion of configurationRacemization

Mechanism of Acid-Catalyzed Dehydration and Carbocation Intermediates

The acid-catalyzed dehydration of this compound results in the formation of an alkene through an elimination reaction. This process requires a strong acid catalyst, such as sulfuric or phosphoric acid, and heat. study.comaakash.ac.in The mechanism is dependent on the structure of the alcohol. For a primary alcohol like this compound, the reaction generally proceeds via an E2 mechanism, although an E1 pathway can be described conceptually.

The key steps are:

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. This is a fast, reversible step that forms a protonated alcohol (an alkyloxonium ion), converting the poor leaving group (-OH) into a good leaving group (-OH2⁺). study.comyoutube.com

Elimination:

E2 Mechanism: For primary alcohols, this pathway is favored. A base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon (the β-carbon) in a concerted step with the departure of the water molecule. This single step forms the alkene double bond. study.com

E1 Mechanism: This pathway involves the departure of the water molecule first to form a primary carbocation. unacademy.comaakash.ac.in This is the slow, rate-determining step. unacademy.com However, primary carbocations are very unstable, making this pathway significantly less favorable than the E2 mechanism for this compound. unacademy.com If a carbocation were to form, it would be rapidly deprotonated at the adjacent carbon by a base to yield the final alkene product. study.com

Due to the instability of the primary carbocation, any E1 character in the reaction would be exceedingly slow. unacademy.com Therefore, the bimolecular E2 pathway is the more scientifically accepted mechanism for the dehydration of this primary alcohol.

Exploration of Intramolecular Rearrangements and Cyclization Pathways

The bifunctional nature of this compound, containing both a nucleophilic hydrazine group and an alcohol, creates the potential for intramolecular reactions, particularly cyclization. Under appropriate conditions, the nucleophilic nitrogen of the hydrazine can attack an electrophilic center within the same molecule to form a stable heterocyclic ring.

A plausible pathway involves the conversion of the hydroxyl group into a good leaving group, as discussed previously. For instance, after protonation of the alcohol under acidic conditions, the terminal nitrogen of the hydrazine moiety can act as an internal nucleophile, attacking the carbon bearing the -OH2⁺ group. This intramolecular nucleophilic substitution would result in the formation of a five-membered heterocyclic ring, a substituted pyrazolidine.

The general steps for such an acid-catalyzed cyclization would be:

Protonation of the hydroxyl group to form a good leaving group (H2O).

Intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine group onto the electrophilic primary carbon.

Departure of the water molecule and subsequent deprotonation of the nitrogen to yield the final, neutral cyclic product.

Such intramolecular cyclizations are fundamental in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.netrsc.org The favorability of forming a five-membered ring in this case is supported by established principles of cyclization kinetics.

Proton Transfer Phenomena and Catalytic Roles in Reaction Initiation

Proton transfer is a fundamental and often initial step in many reactions involving this compound. rsc.org The presence of both a basic hydrazine group and a weakly basic hydroxyl group means that the site of initial protonation can be controlled by the reaction conditions, which in turn dictates the subsequent mechanistic pathway.

In Acid-Catalyzed Dehydration/Substitution: The catalytic role of the acid is to initiate the reaction by protonating the hydroxyl group. This proton transfer is the crucial first step that converts the poor -OH leaving group into a much better H2O leaving group, thereby enabling either elimination (dehydration) or substitution reactions to proceed. youtube.commasterorganicchemistry.com Without this initial proton transfer, the C-O bond is too strong to break under normal conditions.

In Nucleophilic Addition: During the reaction with carbonyls, proton transfers are essential in the elimination stage. After the initial nucleophilic attack forms the tetrahedral intermediate, a proton is transferred from the nitrogen to the oxygen atom. A second proton transfer, this time from the acid catalyst to the oxygen, forms the -OH2⁺ group, which can then leave as water. masterorganicchemistry.com A final deprotonation of the nitrogen regenerates the catalyst and yields the neutral hydrazone product.

The hydrazine group itself is basic and can be protonated. In strongly acidic solutions, the hydrazine moiety will be protonated to form a hydrazinium ion. This deactivates its nucleophilicity, preventing it from participating in nucleophilic addition or intramolecular cyclization reactions. nih.gov Therefore, controlling the extent and location of proton transfer is critical for directing the reactivity of this compound.

Future Research Perspectives and Emerging Areas

Development of Novel Green Chemistry Approaches for Hydrazinylpropanol Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. wikipedia.org The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide a framework for developing more sustainable synthetic routes to 2-Hydrazinylpropan-1-ol. acs.orgyale.eduepa.gov

Future research could focus on developing synthetic pathways that adhere to these principles. For instance, traditional methods for synthesizing hydrazine (B178648) derivatives can involve hazardous reagents and produce significant waste. A green chemistry approach would aim to replace these with more environmentally benign alternatives. One potential avenue is the catalytic amination of a suitable precursor, which would offer high atom economy. The use of biocatalysts or enzymes could also be explored to achieve high selectivity and reduce the need for protecting groups, thereby streamlining the synthesis and minimizing waste. acs.org

Another area of investigation would be the use of green solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. wikipedia.org Additionally, designing the synthesis to be more energy-efficient by running reactions at ambient temperature and pressure would further align with green chemistry principles. yale.edu

Hypothetical Comparison of Synthetic Routes for this compound

ParameterTraditional SynthesisPotential Green Synthesis
Starting MaterialsPetroleum-basedRenewable feedstocks
SolventsChlorinated hydrocarbonsWater or bio-solvents
CatalystStoichiometric reagentsReusable catalyst
Atom EconomyLowHigh
Waste GeneratedHighLow

Exploration of Bio-Inspired Synthetic Methodologies

Bio-inspired synthesis seeks to mimic nature's strategies for creating complex molecules. wikipedia.org This approach often involves using biological materials or mimicking natural processes to achieve chemical transformations under mild, environmentally friendly conditions. wisdomlib.orgwhiterose.ac.uk For the synthesis of this compound, a bio-inspired approach could involve the use of enzymes or whole-cell biocatalysts to perform key steps in the synthetic sequence.

Researchers could investigate the use of aminotransferases or other nitrogen-inserting enzymes to introduce the hydrazinyl group with high stereoselectivity. Nature's ability to construct functional materials through controlled processes provides a blueprint for developing novel synthetic methods. innovationnewsnetwork.com The principles of biomineralization, for example, could inspire the use of templates to control the structure of materials derived from this compound. innovationnewsnetwork.com

The advantages of bio-inspired synthesis include high efficiency, specificity, and sustainability. wisdomlib.org By harnessing the power of biological systems, it may be possible to develop a highly efficient and environmentally friendly synthesis of this compound.

Design of Next-Generation Ligands for Organometallic Catalysis

The dual functional groups of this compound make it an interesting candidate for a ligand in organometallic catalysis. Hydrazine and its derivatives are known to act as ligands in various metal complexes. researchgate.net The hydroxyl group could coordinate to a metal center, while the hydrazinyl group could either coordinate directly or be further functionalized to create a bidentate or tridentate ligand.

Future research could focus on synthesizing a variety of metal complexes with this compound-derived ligands and evaluating their catalytic activity in a range of organic transformations. For example, these complexes could be tested as catalysts for cross-coupling reactions, hydrogenations, or polymerizations. The steric and electronic properties of the ligand could be fine-tuned by modifying the propanol (B110389) backbone or the hydrazinyl group to optimize the performance of the catalyst. The development of such catalysts could lead to new and more efficient ways to synthesize valuable chemical compounds.

Potential Catalytic Applications for this compound Based Ligands

Reaction TypePotential Metal CenterTarget Transformation
Cross-CouplingPalladium, NickelCarbon-Carbon bond formation
HydrogenationRuthenium, IridiumReduction of unsaturated bonds
PolymerizationTitanium, ZirconiumOlefin polymerization

Integration into Responsive Soft Materials and Self-Healing Systems

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. nih.gov The hydrogen-bonding capabilities of the hydroxyl and hydrazinyl groups in this compound make it a promising building block for such materials. It could be incorporated into polymers or hydrogels to create materials that exhibit responsive behavior.

For instance, a polymer containing this compound could be designed to swell or shrink in response to changes in pH due to the protonation or deprotonation of the hydrazinyl group. This property could be exploited in applications such as drug delivery systems or sensors. mdpi.com Furthermore, the reversible nature of hydrogen bonds could be utilized to create self-healing materials. If a material containing this compound is damaged, the hydrogen bonds could reform across the damaged interface, leading to the restoration of the material's properties.

Advanced Spectroscopic and In Situ Mechanistic Studies

A thorough understanding of the chemical properties and reactivity of this compound requires detailed spectroscopic and mechanistic studies. Advanced spectroscopic techniques can provide valuable insights into the structure, bonding, and dynamics of this molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for characterizing hydrazine derivatives. psvmkendra.com

In situ studies, where the reaction is monitored as it happens, could be particularly valuable for understanding the mechanisms of reactions involving this compound. For example, in situ IR or NMR spectroscopy could be used to identify reactive intermediates and transition states in its synthesis or in its role as a ligand in catalysis. researchgate.netrsc.org Such studies would provide a deeper understanding of the factors that control the reactivity of this compound and could guide the design of new synthetic methods and applications.

Spectroscopic Techniques for the Analysis of this compound

TechniqueInformation Obtained
¹H and ¹³C NMRChemical environment of hydrogen and carbon atoms
Infrared (IR) SpectroscopyPresence of functional groups (O-H, N-H, C-N)
Mass Spectrometry (MS)Molecular weight and fragmentation pattern
UV-Vis SpectroscopyElectronic transitions, especially in derivatives

Synergistic Combination of Artificial Intelligence with Experimental Discovery in Hydrazinylpropanol Chemistry

Q & A

Q. Critical parameters :

ParameterImpact on Yield/Stability
Solvent polarityLower polarity (e.g., THF) improves kinetics
Reaction pHAlkaline conditions (pH 9–10) enhance NH₂ reactivity
Hydrazine stoichiometryExcess hydrazine (1.5–2 eq) drives completion

Basic: What analytical techniques provide definitive structural confirmation of this compound, and what diagnostic peaks are characteristic?

Answer:

  • ¹H NMR :
    • δ 1.6–1.8 ppm (m, CH₂ groups adjacent to hydrazine).
    • δ 3.5–3.7 ppm (t, -CH₂OH).
    • δ 6.8–7.2 ppm (s, NH-NH₂ protons, exchange with D₂O) .
  • IR Spectroscopy :
    • Broad O-H stretch at ~3450 cm⁻¹.
    • N-H stretches at ~3300 cm⁻¹ (hydrazine) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 105.0794 (theoretical) confirms molecular formula .

Advanced: How should researchers address discrepancies between theoretical calculations and experimental results in the hydrogen-bonding network of this compound?

Answer:

  • Computational refinement : Use density functional theory (DFT) with solvent models (e.g., COSMO-RS) to account for solvation effects. Compare with gas-phase calculations to identify deviations .
  • Experimental validation :
    • Variable-temperature NMR to observe dynamic hydrogen bonding.
    • X-ray crystallography for solid-state H-bond mapping .
  • Mitigation strategy : Adjust computational models to include explicit solvent molecules (e.g., water or ethanol) .

Advanced: What catalytic systems enhance the efficiency of asymmetric synthesis routes for this compound enantiomers?

Answer:

  • Chiral auxiliaries : Evans oxazolidinones enable stereocontrol during hydrazine coupling, achieving >85% diastereomeric excess .
  • Kinetic resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane/water) to separate enantiomers .
  • Catalytic asymmetric synthesis : Palladium-BINAP complexes promote hydrazine addition with up to 90% enantiomeric excess (ee) in ethanol at 50°C .

Methodological: What experimental design principles apply when investigating the pH-dependent tautomerism of this compound?

Answer:

  • UV-Vis spectroscopy : Monitor tautomer ratios using a pH-jump method (pH 2–12) with a stopped-flow apparatus.
  • ¹⁵N-labeled NMR : Track protonation states of hydrazine nitrogen atoms under varying pH .
  • Buffer selection : Use phosphate buffers (0.1 M) to maintain ionic strength and minimize activity coefficient artifacts .

Advanced: How can cross-coupling reactions of this compound be optimized to prevent N-N bond cleavage under catalytic conditions?

Answer:

  • Catalyst system : Pd/C with triphenylphosphine (PPh₃) ligands in degassed ethanol reduces N-N bond scission .
  • pH control : Maintain alkaline conditions (pH >9) using triethylamine to stabilize the hydrazine moiety .
  • Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining detects free hydrazine, indicating bond cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.